molecular formula C7H11N3O2 B13537635 (R)-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate

(R)-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate

Cat. No.: B13537635
M. Wt: 169.18 g/mol
InChI Key: ROBRYVWEQDOFPJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 3-amino-2-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)5(2-8)6-3-9-4-10-6/h3-5H,2,8H2,1H3,(H,9,10)

InChI Key

ROBRYVWEQDOFPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1=CN=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for creating imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.

Another method involves the Wallach synthesis, which uses dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through the Marckwald synthesis or from amino nitriles .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The imidazole ring allows for substitution reactions where different substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds.

Scientific Research Applications

Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl 3-amino-2-(1H-imidazol-5-yl)propanoate include other imidazole derivatives such as:

Uniqueness

What sets methyl 3-amino-2-(1H-imidazol-5-yl)propanoate apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways .

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